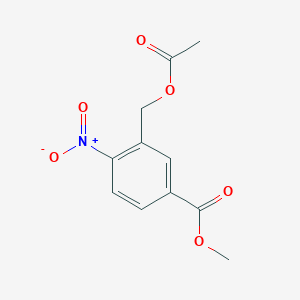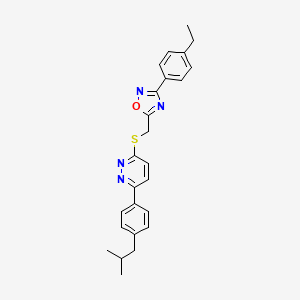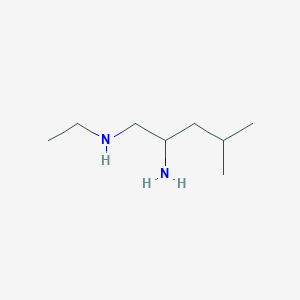
N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide, also known as CRF1 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Applications De Recherche Scientifique
Antiarrhythmic Agents Synthesis
Studies have synthesized and evaluated benzamides characterized by trifluoroethoxy ring substituents for oral antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant activity, highlighting the importance of the heterocyclic ring's basicity and the link between the heterocycle and amide nitrogen on antiarrhythmic efficacy. Flecainide acetate, a derivative, was notably selected for clinical trials due to its promising animal study results (Banitt et al., 1977); (Banitt et al., 1975).
Anticonvulsant Potential of Enaminone Derivatives
Research into cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker has explored their potential as anticonvulsants for treating epilepsy. The synthesis and lead optimization of fluorinated N-benzamide enaminone analogs from fluorinated intermediates and their evaluation in acute seizure rodent models have been documented. Despite moderate activity in specific models, such compounds provide insights for future optimization efforts (Amaye et al., 2021).
Synthesis and Functionalization Studies
Several studies have focused on the synthesis of benzamide derivatives and their subsequent functionalization for various applications. For example, the synthesis of fluorinated enaminone derivatives for potential anticonvulsant use and the exploration of trifluoromethylated enaminone derivatives as potential anticonvulsants highlight the ongoing efforts to harness the unique properties of fluorinated compounds for therapeutic applications. These efforts include exploring the structure-activity relationships and optimizing lead compounds for improved pharmacological profiles (Meiresonne et al., 2015); (Duran-Camacho et al., 2021).
Investigating Mechanisms of Action
In-depth mechanistic studies have been conducted to understand the chemoselectivity and reactivity patterns of benzamide derivatives in various chemical reactions. These studies provide crucial insights into the molecular underpinnings of their potential pharmacological actions, laying the groundwork for the development of novel therapeutic agents with improved efficacy and selectivity (Yan et al., 2016).
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2/c15-13(16)7-5-9(6-8-13)20-12(21)10-3-1-2-4-11(10)22-14(17,18)19/h1-4,9H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKXHEQEPSKTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)


![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)
![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)
![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)
![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)